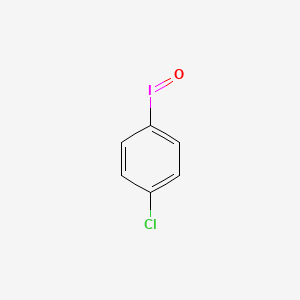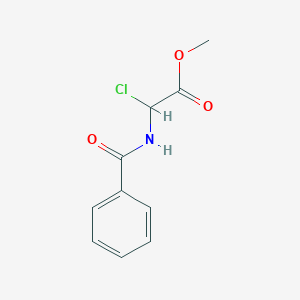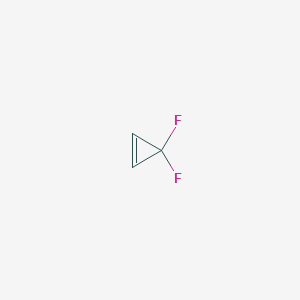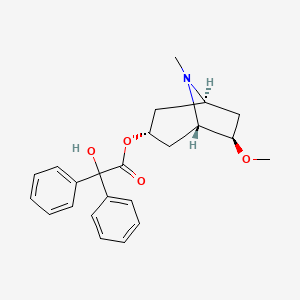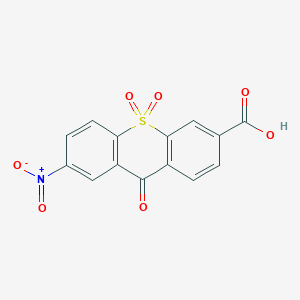![molecular formula C9H8Br2S B14645256 Benzene, [(2,2-dibromocyclopropyl)thio]- CAS No. 54061-23-3](/img/structure/B14645256.png)
Benzene, [(2,2-dibromocyclopropyl)thio]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, [(2,2-dibromocyclopropyl)thio]- is an organic compound characterized by the presence of a benzene ring substituted with a [(2,2-dibromocyclopropyl)thio] group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(2,2-dibromocyclopropyl)thio]- typically involves the reaction of benzene with 2,2-dibromocyclopropyl thiol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Types of Reactions:
Oxidation: Benzene, [(2,2-dibromocyclopropyl)thio]- can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dibromo group to a less oxidized state.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under appropriate conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Compounds with reduced bromine content.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学研究应用
Benzene, [(2,2-dibromocyclopropyl)thio]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which Benzene, [(2,2-dibromocyclopropyl)thio]- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The [(2,2-dibromocyclopropyl)thio] group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The pathways involved may include binding to active sites on enzymes or altering the function of cellular receptors.
相似化合物的比较
- Benzene, [(2,2-dichlorocyclopropyl)thio]-
- Benzene, [(2,2-difluorocyclopropyl)thio]-
- Benzene, [(2,2-diiodocyclopropyl)thio]-
Comparison: Benzene, [(2,2-dibromocyclopropyl)thio]- is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atoms can participate in specific interactions and reactions that are distinct from those involving other halogens.
属性
CAS 编号 |
54061-23-3 |
|---|---|
分子式 |
C9H8Br2S |
分子量 |
308.03 g/mol |
IUPAC 名称 |
(2,2-dibromocyclopropyl)sulfanylbenzene |
InChI |
InChI=1S/C9H8Br2S/c10-9(11)6-8(9)12-7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChI 键 |
KAZZBDXDOQZJKY-UHFFFAOYSA-N |
规范 SMILES |
C1C(C1(Br)Br)SC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


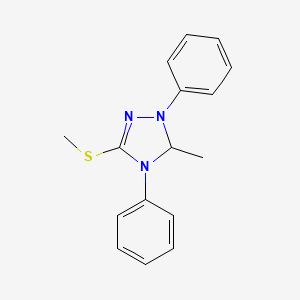
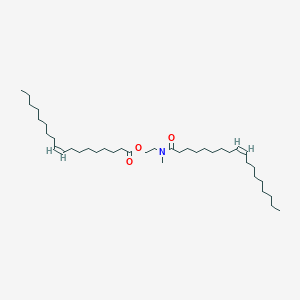
![N-[2-(4-aminoanilino)ethyl]acetamide;sulfuric acid](/img/structure/B14645199.png)
![2,6-Bis[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohexanone](/img/structure/B14645202.png)
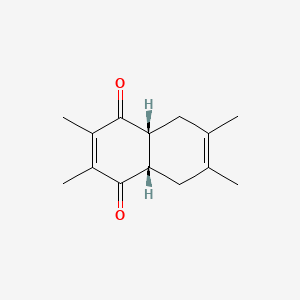
![4,4'-[Methyl(phenyl)silanediyl]dianiline](/img/structure/B14645217.png)


